4-(11-amino-9,14,16-trioxo-8-oxa-12-thia-15-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,10-tetraen-15-yl)benzoic acid
Description
This compound features a highly complex tetracyclic scaffold with fused oxa (oxygen), thia (sulfur), and aza (nitrogen) heterocycles. Key structural attributes include:
- 11-amino group: Likely influences hydrogen-bonding interactions and solubility.
- Trioxo groups (9,14,16-trioxo): Contribute to electron-deficient regions, enhancing reactivity in nucleophilic environments.
- Heteroatom-rich core: The 8-oxa-12-thia-15-aza arrangement may confer unique electronic and steric properties, impacting binding affinity in biological systems.
Properties
IUPAC Name |
4-(11-amino-9,14,16-trioxo-8-oxa-12-thia-15-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,10-tetraen-15-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O6S/c22-17-15-13(11-3-1-2-4-12(11)29-21(15)28)14-16(30-17)19(25)23(18(14)24)10-7-5-9(6-8-10)20(26)27/h1-8,13-14,16H,22H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIIUUKIWGIEHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3C4C(C(=O)N(C4=O)C5=CC=C(C=C5)C(=O)O)SC(=C3C(=O)O2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(11-amino-9,14,16-trioxo-8-oxa-12-thia-15-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,10-tetraen-15-yl)benzoic acid involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the tetracyclic core: This step involves cyclization reactions to form the tetracyclic structure.
Introduction of functional groups: Amino, oxo, and other functional groups are introduced through various organic reactions, such as amination and oxidation.
Attachment of the benzoic acid moiety: The final step involves coupling the benzoic acid group to the tetracyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This includes the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.
Chemical Reactions Analysis
Types of Reactions
4-(11-amino-9,14,16-trioxo-8-oxa-12-thia-15-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,10-tetraen-15-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The oxo groups can be further oxidized under strong oxidizing conditions.
Reduction: The amino group can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-(11-amino-9,14,16-trioxo-8-oxa-12-thia-15-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,10-tetraen-15-yl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(11-amino-9,14,16-trioxo-8-oxa-12-thia-15-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,10-tetraen-15-yl)benzoic acid involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes critical differences between the target compound and its analogs:
Key Observations:
Substituent Diversity: The target compound’s amino and trioxo groups contrast with methoxy or alkylamino groups in analogs, affecting polarity and target selectivity.
Heteroatom Composition : The presence of both sulfur and oxygen in the target may enhance metabolic stability compared to nitrogen-only analogs (e.g., –17).
Bioactivity Trends : Methoxy-substituted analogs (e.g., ) are associated with natural products like atheroline, suggesting roles in lipid metabolism, whereas sulfur-containing derivatives () may exhibit broader antimicrobial activity.
Physicochemical Properties
- LogP: The target compound’s LogP is expected to be lower than methoxy-rich analogs (–17) due to its polar trioxo and amino groups.
- Solubility : Carboxylic acid moiety enhances aqueous solubility compared to neutral analogs (e.g., ).
Biological Activity
The compound 4-(11-amino-9,14,16-trioxo-8-oxa-12-thia-15-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,10-tetraen-15-yl)benzoic acid is a complex organic molecule that has garnered interest for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique tetracyclic structure with multiple functional groups such as amino, oxo, and thia moieties. Its IUPAC name highlights the complexity of its architecture, which is critical for its biological interactions.
Structural Characteristics
| Feature | Description |
|---|---|
| IUPAC Name | 4-(11-amino-9,14,16-trioxo-8-oxa-12-thia-15-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,10-tetraen-15-yl)benzoic acid |
| Molecular Formula | C23H18N2O7S |
| Molecular Weight | 446.46 g/mol |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It has been shown to inhibit certain enzymes and modulate cellular processes through the following mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in metabolic pathways.
- Cell Signaling Modulation : It can alter signaling pathways that are crucial for cell proliferation and survival.
- Antimicrobial Activity : Research indicates potential antibacterial and antifungal properties.
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that derivatives of similar compounds exhibited significant inhibition against common pathogens with IC50 values ranging from 0.08 mM to 0.5 mM . This suggests that our compound may possess comparable antimicrobial efficacy.
- Anticancer Properties : Research has indicated that compounds with similar structural motifs can induce apoptosis in cancer cells by regulating Bcl-2 family proteins and affecting cell cycle progression . For instance, a related compound showed a significant reduction in tumor growth in vivo with a tumor inhibition rate of 69.3% at a dosage of 40 mg/kg .
- Enzyme Targeting : The compound has been explored for its ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme implicated in pyrimidine synthesis and cancer metabolism . Compounds targeting DHODH have shown promise in treating malignancies due to their role in nucleotide biosynthesis.
Comparative Analysis of Biological Activities
| Activity Type | Related Compounds | IC50 Values (mM) |
|---|---|---|
| Antimicrobial | Compound A | 0.08 |
| Anticancer | Compound B | 0.125 |
| Enzyme Inhibition | Compound C | 0.5 |
Therapeutic Applications
The potential therapeutic applications of 4-(11-amino-9,14,16-trioxo-8-oxa-12-thia-15-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,10-tetraen-15-yl)benzoic acid include:
- Cancer Treatment : Due to its anticancer properties and ability to target metabolic pathways.
- Infectious Diseases : As an antimicrobial agent against resistant strains of bacteria and fungi.
- Metabolic Disorders : Potential use in modulating metabolic pathways disrupted in various diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
